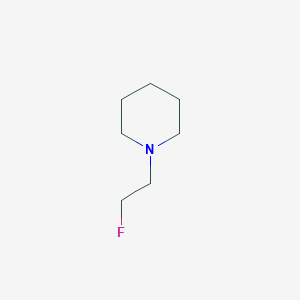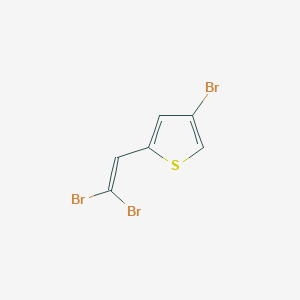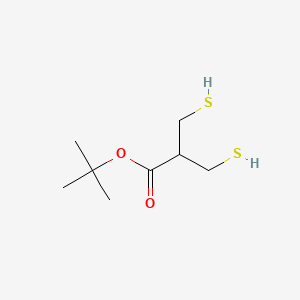
Tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate is a chemical compound with the molecular formula C₈H₁₆O₂S₂ and a molecular weight of 208.34 g/mol . This compound is characterized by the presence of two sulfanyl groups and a tert-butyl ester group, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate typically involves the reaction of tert-butyl acrylate with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate involves its interaction with various molecular targets and pathways. The sulfanyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active sulfanyl-containing moiety, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate is unique due to its dual sulfanyl groups and tert-butyl ester functionality. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H16O2S2 |
|---|---|
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate |
InChI |
InChI=1S/C8H16O2S2/c1-8(2,3)10-7(9)6(4-11)5-12/h6,11-12H,4-5H2,1-3H3 |
Clé InChI |
OPRBFIYSXNWLHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


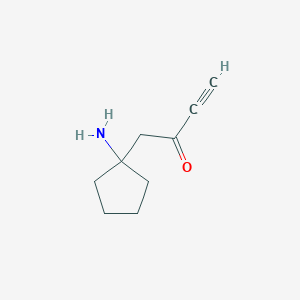
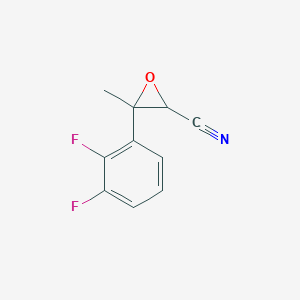
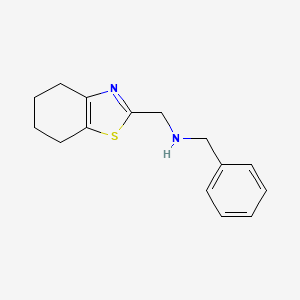

![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
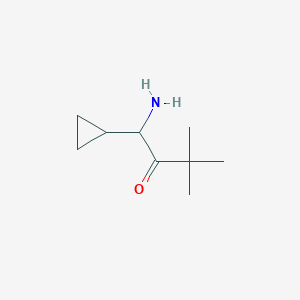
![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)
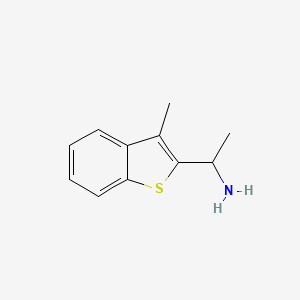

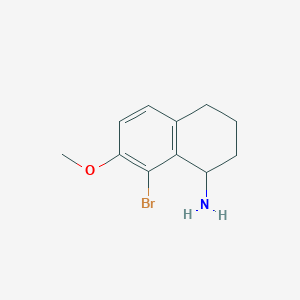
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
